molecular formula C10H17N B6274305 1-(pent-3-yn-1-yl)piperidine CAS No. 869990-42-1

1-(pent-3-yn-1-yl)piperidine

Cat. No.: B6274305
CAS No.: 869990-42-1
M. Wt: 151.25 g/mol
InChI Key: HKGWABQRWKHIBT-UHFFFAOYSA-N
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Description

1-(pent-3-yn-1-yl)piperidine is an organic compound featuring a piperidine ring substituted with a pent-3-yn-1-yl group. This compound is notable for its unique structure, which combines the properties of both piperidine and alkyne functional groups. Piperidine is a six-membered heterocyclic amine, widely used in organic synthesis and pharmaceutical applications .

Preparation Methods

The synthesis of 1-(pent-3-yn-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with a suitable alkyne precursor. For instance, the reaction between piperidine and 3-pentyn-1-yl bromide in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods often involve similar alkylation reactions but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(pent-3-yn-1-yl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.

    Reduction: The triple bond in the alkyne can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions.

Scientific Research Applications

1-(pent-3-yn-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pent-3-yn-1-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the alkyne group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(pent-3-yn-1-yl)piperidine can be compared with other piperidine derivatives, such as:

Properties

CAS No.

869990-42-1

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-pent-3-ynylpiperidine

InChI

InChI=1S/C10H17N/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H2,1H3

InChI Key

HKGWABQRWKHIBT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCN1CCCCC1

Purity

95

Origin of Product

United States

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